3-Benzyl-7-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride
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Overview
Description
3-Benzyl-7-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a diazabicyclo nonane core, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride typically involves multiple steps. One common method includes the formation of the diazabicyclo nonane core through a series of cyclization reactions. The introduction of the benzyl and bromophenyl groups is achieved through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Benzyl-7-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane
- 3-Benzyl-7-phenyl-3,7-diazabicyclo[3.3.1]nonane
- 3-Benzyl-7-(2-chlorophenyl)methyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
3-Benzyl-7-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
IUPAC Name |
3-benzyl-7-[(2-bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrN2.ClH/c1-22-14-23(2,16-25(15-22)12-19-8-4-3-5-9-19)18-26(17-22)13-20-10-6-7-11-21(20)24;/h3-11H,12-18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOGKMFHGAGFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CN(C1)CC3=CC=CC=C3)(CN(C2)CC4=CC=CC=C4Br)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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